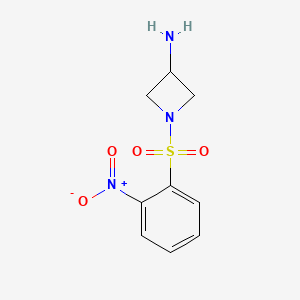
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyethoxy group, and a sulfonyl fluoride group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives .
Aplicaciones Científicas De Investigación
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biomolecules, potentially leading to the inhibition of certain enzymes or proteins. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
- 5-fluoro-2-methoxybenzaldehyde
- 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C9H10F2O4S |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
5-fluoro-2-(2-methoxyethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10F2O4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3 |
Clave InChI |
DCINXKVKUNDUMP-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=C1)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


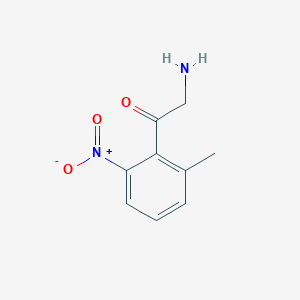
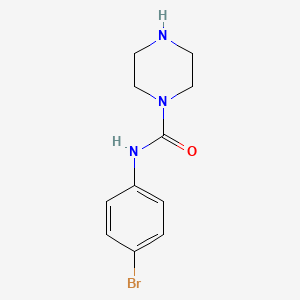
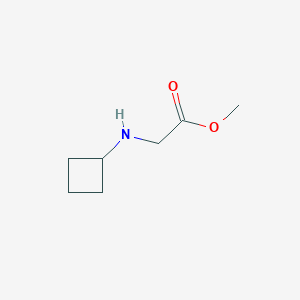
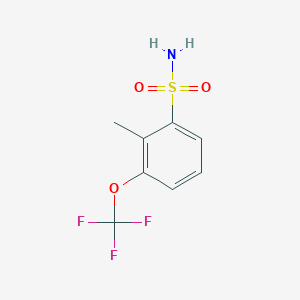

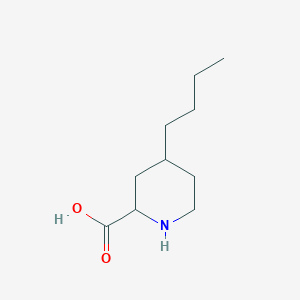
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)
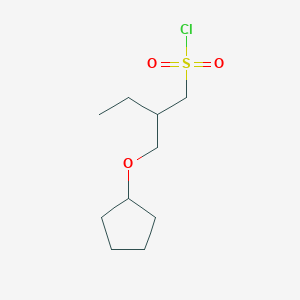
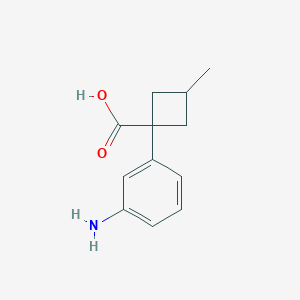
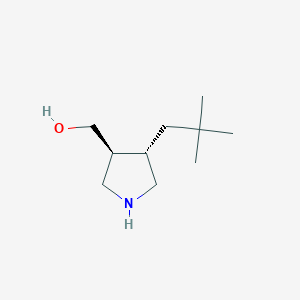
![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
